TG 100801

Kinase Inhibition Age-Related Macular Degeneration Drug Discovery

TG 100801 is an ester prodrug of the multi-targeted kinase inhibitor TG 100572, designed exclusively for topical, non-invasive ocular delivery. Unlike standard intravitreal anti-VEGF biologics or systemically toxic kinase inhibitors, TG 100801 remains biologically inert until hydrolyzed by ocular esterases, enabling localized Cmax of 23.4 µM in choroid/sclera while remaining undetectable in plasma. This validated tool compound, which has advanced to Phase II clinical trials, suppresses choroidal neovascularization and vascular leakage without systemic weight loss in murine models. Procurement supports head-to-head comparative studies, ocular esterase-mediated activation profiling, and chronic multi-targeted kinase inhibition research with a safety profile that minimizes animal stress. Available in high purity (≥98%) with comprehensive analytical documentation. Ships at room temperature.

Molecular Formula C33H30ClN5O3
Molecular Weight 580.1 g/mol
CAS No. 867331-82-6
Cat. No. B1682778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG 100801
CAS867331-82-6
Synonyms4-chloro-3-(5-methyl-3-((4-(2-pyrrolidin-1-ylethoxy)phenyl)amino)-1,2,4-benzotriazin-7-yl)phenol
TG 100801
TG-100801
TG100801
Molecular FormulaC33H30ClN5O3
Molecular Weight580.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl
InChIInChI=1S/C33H30ClN5O3/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38)
InChIKeyJMGXJHWTVBGOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TG 100801 (CAS 867331-82-6) Prodrug for Ocular Angiogenesis: Properties and Kinase Inhibition Profile


TG 100801 (CAS 867331-82-6) is an ester prodrug of the multi-targeted kinase inhibitor TG 100572, developed for topical ophthalmic delivery in the treatment of neovascular ocular diseases such as age-related macular degeneration (AMD) and diabetic retinopathy [1]. The compound is administered non-invasively as an eye drop and is designed to be converted by ocular esterases into the active moiety TG 100572, which potently inhibits both receptor tyrosine kinases (RTKs) and Src family kinases implicated in angiogenesis, vascular leakage, and inflammation [1]. The active metabolite TG 100572 exhibits sub-nanomolar to low nanomolar IC50 values against key targets including VEGFR2 (7 nM), VEGFR1 (2 nM), FGFR1 (2 nM), FGFR2 (16 nM), PDGFRβ (13 nM), and multiple Src family members (Src 1 nM, Yes 0.2 nM, Fyn 0.5 nM) [2].

Why TG 100801 Cannot Be Substituted by Generic Multi-Targeted Kinase Inhibitors or Anti-VEGF Biologics for Topical Ocular Applications


TG 100801 is not functionally interchangeable with its active metabolite TG 100572 or other kinase inhibitors for ophthalmic use due to critical differences in delivery route, local vs. systemic exposure, and safety profiles. Direct systemic administration of the active moiety TG 100572 in murine models of choroidal neovascularization (CNV) caused significant weight loss, indicating systemic toxicity [1]. In contrast, TG 100801 is an engineered prodrug that remains inactive until hydrolyzed by esterases within the eye, enabling high local drug concentrations (Cmax 23.4 µM in choroid/sclera at 30 min post-dose) while preventing detectable plasma levels and associated systemic adverse effects [2]. Furthermore, TG 100801 provides non-invasive topical delivery, differentiating it from intravitreal anti-VEGF biologics (e.g., ranibizumab, aflibercept) that require repeated intraocular injections [3]. These design features preclude simple substitution with the active parent compound or other kinase inhibitors lacking a validated ocular prodrug strategy.

Quantitative Comparative Evidence for TG 100801: In Vitro Potency, Ocular Pharmacokinetics, and In Vivo Efficacy vs. Active Metabolite and Anti-VEGF Standard of Care


TG 100572 Active Moiety Demonstrates Broad Sub-Nanomolar to Low Nanomolar Kinase Inhibition Across 12 Clinically Relevant Targets

The active metabolite TG 100572 (generated from TG 100801) exhibits potent inhibition of multiple receptor tyrosine kinases and Src family kinases. In direct enzyme assays, TG 100572 inhibited VEGFR2 with an IC50 of 7 nM, VEGFR1 with 2 nM, FGFR1 with 2 nM, FGFR2 with 16 nM, PDGFRβ with 13 nM, and Src family members with IC50s ranging from 0.1 nM (Lck) to 6 nM (Hck) [1]. This multi-targeted profile distinguishes TG 100801 from selective anti-VEGF biologics such as ranibizumab, which solely targets VEGF-A.

Kinase Inhibition Age-Related Macular Degeneration Drug Discovery

TG 100801 Prodrug Enables Superior Ocular Pharmacokinetics with Minimal Systemic Exposure Compared to Direct TG 100572 Administration

Topical administration of TG 100801 achieves high local concentrations of the active metabolite TG 100572 in target ocular tissues while avoiding systemic exposure. In rabbits, a single topical dose delivered a choroid/sclera Cmax of 23.4 µM at 30 minutes (Tmax = 0.5 h) [1]. Critically, neither TG 100801 nor TG 100572 were detectable in plasma following topical administration, and no weight loss or other systemic toxicities were observed even with prolonged dosing [2]. In contrast, systemic delivery of TG 100572 in a murine CNV model caused significant weight loss, confirming systemic toxicity associated with direct active drug exposure [2].

Ocular Pharmacokinetics Prodrug Design Drug Delivery

TG 100801 Demonstrates Significant In Vivo Suppression of Laser-Induced CNV with a Safety Profile Superior to Systemic TG 100572

In a murine laser-induced CNV model, topical TG 100801 significantly suppressed neovascular lesion formation [1]. The therapeutic effect was achieved without the systemic toxicity (weight loss) observed with systemic TG 100572 administration [1]. Furthermore, in a rat model of retinal vein occlusion, topical TG 100801 reduced fluorescein leakage and retinal thickening as measured by optical coherence tomography (OCT) [2].

Choroidal Neovascularization In Vivo Efficacy Retinal Disease Models

TG 100801 Achieves Clinically Advanced Development Status as a Topical Ophthalmic Agent, Validating its Unique Prodrug Design

TG 100801 is the first topically applied VEGFR/Src kinase inhibitor to advance into Phase II clinical trials for the treatment of neovascular AMD and diabetic retinopathy [1]. This milestone, achieved following a completed Phase I safety study demonstrating favorable ocular tolerability and minimal systemic exposure [2], distinguishes TG 100801 from numerous preclinical kinase inhibitors and even from its active metabolite TG 100572, which was not advanced clinically as a topical agent due to formulation and systemic exposure concerns. The clinical progression validates the prodrug strategy and provides a clear procurement rationale for investigators seeking a clinically precedented tool compound for translational ocular research.

Clinical Development Phase II Trial AMD

TG 100572 Inhibits hRMVEC Proliferation with an IC50 of 610 nM, Demonstrating Cellular Anti-Angiogenic Activity

In human retinal microvascular endothelial cells (hRMVEC), the active metabolite TG 100572 inhibits cell proliferation with an IC50 of 610 ± 72 nM [1]. This provides a functional, disease-relevant cellular benchmark for the anti-angiogenic activity of the TG 100801 prodrug system. While comparative data for other multi-targeted kinase inhibitors in this specific assay are limited, the value serves as a key reference point for in vitro experimental design and for benchmarking against other anti-angiogenic agents in hRMVEC-based studies.

Cell Proliferation Human Retinal Microvascular Endothelial Cells Anti-Angiogenesis

High-Value Research and Translational Applications for TG 100801


Preclinical Modeling of Ocular Neovascularization and Retinal Edema

Use TG 100801 as a non-invasive, topically delivered tool compound in murine laser-induced CNV models or rat retinal vein occlusion models to study multi-targeted kinase inhibition. The prodrug enables sustained local drug exposure (Cmax 23.4 µM in choroid/sclera) without systemic toxicity [1], making it ideal for chronic dosing studies where minimizing animal stress and systemic effects is critical. This scenario is directly supported by published efficacy data showing significant suppression of CNV and reduced fluorescein leakage [2].

Investigating Prodrug Activation and Ocular Pharmacokinetics

Leverage TG 100801 as a model ester prodrug to study ocular esterase-mediated activation and tissue-specific drug distribution. The compound's design (inactive prodrug converted to potent multi-targeted inhibitor) provides a well-characterized system for quantifying local vs. systemic exposure, as validated by undetectable plasma levels and high choroid/sclera concentrations [1]. Researchers can use TG 100801 to establish PK/PD relationships for topically applied ophthalmic agents or to benchmark novel ocular prodrug technologies [1].

Comparative Efficacy Studies Against Anti-VEGF Biologics in Retinal Disease Models

Employ TG 100801 in head-to-head preclinical studies comparing multi-targeted kinase inhibition (VEGFR, FGFR, PDGFR, Src family) [1] against standard-of-care anti-VEGF-A agents (e.g., ranibizumab, aflibercept). Such studies can elucidate whether broader pathway suppression offers advantages in complex disease states such as AMD or diabetic macular edema. The clinically advanced status of TG 100801 (Phase II) [2] adds translational relevance to these comparative investigations.

In Vitro Characterization of Retinal Endothelial Cell Biology

Utilize TG 100572 (the active metabolite generated from TG 100801) as a tool to inhibit hRMVEC proliferation (IC50 610 nM) [1] and study downstream signaling pathways (e.g., VEGF-induced ERK phosphorylation) in retinal endothelial cell cultures. The multi-targeted profile [1] allows researchers to dissect the relative contributions of different kinase families to pathological angiogenesis, providing a complementary approach to highly selective kinase probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG 100801

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.